Cas no 893638-10-3 ([1,1'-Biphenyl]-3-carboxylicacid, 4'-chloro-4-hydroxy-3'-(trifluoromethyl)-)

[1,1'-Biphenyl]-3-carboxylicacid, 4'-chloro-4-hydroxy-3'-(trifluoromethyl)- structure
893638-10-3 structure
Product Name:[1,1'-Biphenyl]-3-carboxylicacid, 4'-chloro-4-hydroxy-3'-(trifluoromethyl)-
Numero CAS:893638-10-3
MF:C14H8ClF3O3
MW:316.659733772278
CID:720374
PubChem ID:23005094
Update Time:2025-04-19

[1,1'-Biphenyl]-3-carboxylicacid, 4'-chloro-4-hydroxy-3'-(trifluoromethyl)- Proprietà chimiche e fisiche

Nomi e identificatori

    • [1,1'-Biphenyl]-3-carboxylicacid, 4'-chloro-4-hydroxy-3'-(trifluoromethyl)-
    • 5-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzoic acid
    • 4'-Chloro-4-hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylicacid
    • 4-chloro-4-hydroxy-3-(trifluoromethyl)biphenyl-3-carboxylic acid
    • 4'-CHLORO-4-HYDROXY-3'-(TRIFLUOROMETHYL)-[1,1'-BIPHENYL]-3-CARBOXYLIC ACID
    • [1,1'-Biphenyl]-3-carboxylic acid, 4'-chloro-4-hydroxy-3'-(trifluoromethyl)-
    • JRQWFUKEPPMDIK-UHFFFAOYSA-N
    • 893638-10-3
    • 4'-Chloro-4-hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
    • [1,1'-Biphenyl]-3-carboxylicacid,4'-chloro-4-hydroxy-3'-(trifluoromethyl)-
    • AKOS004117222
    • DTXSID50629604
    • Inchi: 1S/C14H8ClF3O3/c15-11-3-1-8(6-10(11)14(16,17)18)7-2-4-12(19)9(5-7)13(20)21/h1-6,19H,(H,20,21)
    • Chiave InChI: JRQWFUKEPPMDIK-UHFFFAOYSA-N
    • Sorrisi: ClC1C=CC(=CC=1C(F)(F)F)C1C=CC(=C(C(=O)O)C=1)O

Proprietà calcolate

  • Massa esatta: 316.01100
  • Massa monoisotopica: 316.0114063g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 21
  • Conta legami ruotabili: 3
  • Complessità: 388
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 57.5Ų
  • XLogP3: 4.8

Proprietà sperimentali

  • Densità: 1.5
  • Punto di ebollizione: 437.264°C at 760 mmHg
  • Punto di infiammabilità: 218.25°C
  • Indice di rifrazione: 1.573
  • PSA: 57.53000
  • LogP: 4.42960
Fornitori consigliati
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
上海嵘奥生物技术有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd